REACTION_CXSMILES
|
NO.C(Cl)CCl.[CH:7]1[CH:8]=[CH:9][C:10]2N(O)N=[N:13][C:11]=2[CH:12]=1.C(N[C@H:25]([C:30]([OH:32])=[O:31])[CH2:26][CH:27](C)C)(OC(C)(C)C)=O>C(Cl)Cl.C(OCC)(=O)C>[N:13]1[C:11]2[C:10](=[CH:9][CH:8]=[CH:7][CH:12]=2)[CH:27]=[CH:26][C:25]=1[C:30]([OH:32])=[O:31]
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
521 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
368 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N[C@@H](CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1N HCl, sat. K2CO3, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 212% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NO.C(Cl)CCl.[CH:7]1[CH:8]=[CH:9][C:10]2N(O)N=[N:13][C:11]=2[CH:12]=1.C(N[C@H:25]([C:30]([OH:32])=[O:31])[CH2:26][CH:27](C)C)(OC(C)(C)C)=O>C(Cl)Cl.C(OCC)(=O)C>[N:13]1[C:11]2[C:10](=[CH:9][CH:8]=[CH:7][CH:12]=2)[CH:27]=[CH:26][C:25]=1[C:30]([OH:32])=[O:31]
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
521 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
368 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N[C@@H](CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1N HCl, sat. K2CO3, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 212% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |